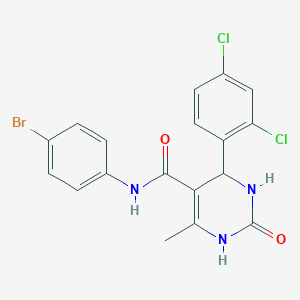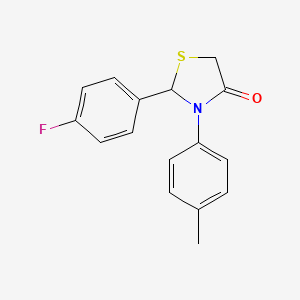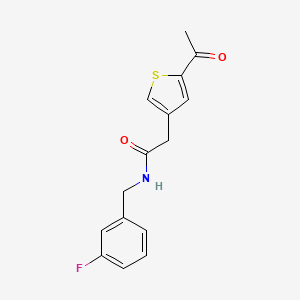
3-(5-bromo-2-butoxyphenyl)-2-(4-nitrophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-bromo-2-butoxyphenyl)-2-(4-nitrophenyl)acrylonitrile, also known as BB-Cl-Amidine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a nitrile derivative that has a unique chemical structure and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
3-(5-bromo-2-butoxyphenyl)-2-(4-nitrophenyl)acrylonitrile has shown potential applications in various fields of scientific research. It has been extensively studied for its anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the activity of protein arginine deiminase 4 (PAD4), which is a potential target for the treatment of rheumatoid arthritis and other autoimmune diseases. Moreover, it has been reported to have antiviral activity against the influenza virus and herpes simplex virus.
Wirkmechanismus
The mechanism of action of 3-(5-bromo-2-butoxyphenyl)-2-(4-nitrophenyl)acrylonitrile is not fully understood. However, several studies have suggested that it inhibits the activity of PAD4 by binding to its active site. PAD4 is an enzyme that catalyzes the conversion of arginine residues to citrulline, which is a critical step in the pathogenesis of autoimmune diseases. Inhibition of PAD4 activity by 3-(5-bromo-2-butoxyphenyl)-2-(4-nitrophenyl)acrylonitrile leads to the suppression of inflammation and autoimmunity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(5-bromo-2-butoxyphenyl)-2-(4-nitrophenyl)acrylonitrile have been extensively studied. It has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in various cell types. It also inhibits the expression of genes involved in the pathogenesis of autoimmune diseases, such as MMP-9 and CCL2. Moreover, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(5-bromo-2-butoxyphenyl)-2-(4-nitrophenyl)acrylonitrile in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and does not affect the viability of normal cells. However, one of the limitations is its low solubility in water, which makes it difficult to use in aqueous solutions. Moreover, its stability in biological fluids is not well understood, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research of 3-(5-bromo-2-butoxyphenyl)-2-(4-nitrophenyl)acrylonitrile. One of the potential applications is its use as a therapeutic agent for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Moreover, it can be used as a lead compound for the development of new anti-inflammatory and anti-cancer drugs. Further studies are needed to understand its mechanism of action in vivo and its pharmacokinetic properties. Additionally, its potential as an antiviral agent needs to be explored further.
Synthesemethoden
The synthesis of 3-(5-bromo-2-butoxyphenyl)-2-(4-nitrophenyl)acrylonitrile involves the reaction of 5-bromo-2-butoxyphenol and 4-nitrobenzaldehyde in the presence of potassium carbonate and acetonitrile. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified by column chromatography. This synthesis method has been optimized by several researchers, and the yield of the product has been significantly improved.
Eigenschaften
IUPAC Name |
(Z)-3-(5-bromo-2-butoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3/c1-2-3-10-25-19-9-6-17(20)12-15(19)11-16(13-21)14-4-7-18(8-5-14)22(23)24/h4-9,11-12H,2-3,10H2,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIGATZGXSKJRZ-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Br)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(5-bromo-2-butoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4924481.png)
![2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4924483.png)

![N-benzyl-N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B4924495.png)
![(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4924509.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4924518.png)
![methyl 4-{[3-({[4-(1H-pyrazol-5-yl)phenyl]amino}carbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4924524.png)
![2-[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclohexanone](/img/structure/B4924534.png)
![2,4-dichloro-6-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4924539.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B4924543.png)

![4-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B4924561.png)